Bis(4-methoxyphenyl) Selenoxide
Overview
Description
Bis(4-methoxyphenyl) Selenoxide is a member of the class of compounds called disulfides, sulfoxides, and methyl esters . It is also a hydrogen peroxide generator that functions as an oxidizing agent in organic synthesis .
Molecular Structure Analysis
The molecular formula of Bis(4-methoxyphenyl) Selenoxide is C14H14O3Se . It has an average mass of 309.219 Da and a mono-isotopic mass of 310.010803 Da .Chemical Reactions Analysis
Bis(4-methoxyphenyl) Selenoxide has been used to calibrate selenium compounds in the range of 1 to 100 μM by photometric measurement . This compound has also been shown to be effective for the transfer and interaction of selenocystamine with phosphine, sulfide, and other selenium compounds .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) Selenoxide has a boiling point of 284.7±50.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C and it has an enthalpy of vaporization of 50.3±3.0 kJ/mol . The flash point is 126.0±30.1 °C .Scientific Research Applications
Oxidizing Agent in Kornblum Oxidations
Bis(4-methoxyphenyl) Selenoxide has been found to serve as a suitable agent for Kornblum oxidations of various benzyl bromides to the corresponding carbonyl compounds . This application is significant as the analogous sulfoxide and telluroxide hardly promoted such oxidations .
Oxidation of Thiols to Disulfides
The compound has been used to oxidize thiols to disulfides . This reaction is important in organic synthesis and biochemistry, as disulfides play a crucial role in the structure and function of proteins .
Oxidation of Sulfides to Sulfoxides
Bis(4-methoxyphenyl) Selenoxide has been used to oxidize sulfides to sulfoxides . Sulfoxides are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals .
Oxidation of Hydroquinone or Catechol to Benzoquinones
The compound has been used to oxidize hydroquinone or catechol to benzoquinones . Benzoquinones are used in the synthesis of many organic compounds and are also known for their biological activity .
Oxidation of Phosphine to Phosphine Oxide
Bis(4-methoxyphenyl) Selenoxide has been used to oxidize phosphine to phosphine oxide . Phosphine oxides are used in the synthesis of various organic compounds and are also used as ligands in coordination chemistry .
Synthesis of 1,2,4-Thiadiazole Derivatives
The compound has been used as a reagent for the syntheses of 1,2,4-thiadiazole derivatives from thioureas or thioamides . 1,2,4-Thiadiazoles are a class of heterocyclic compounds that have been studied for their potential biological activities .
Co-oxidant for Selenium Dioxide
Bis(4-methoxyphenyl) Selenoxide provides a new oxidizing system in combination with catalytic selenium dioxide for oxidation of benzyl alcohols to benzaldehydes . An effective redox cycle between selenium and the dioxide is suggested .
Calibration of Selenium Compounds
Bis(4-methoxyphenyl) Selenoxide has been used to calibrate selenium compounds in the range of 1 to 100 μM by photometric measurement . This application is important in analytical chemistry for the accurate determination of selenium compounds .
Mechanism of Action
Safety and Hazards
The safety data sheet for Bis(4-methoxyphenyl) Selenoxide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)seleninylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWETDJNQVWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456745 | |
Record name | Bis(4-methoxyphenyl) Selenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) Selenoxide | |
CAS RN |
25862-14-0 | |
Record name | Bis(4-methoxyphenyl) Selenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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